Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Scientific Research Applications
Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets .
Comparison with Similar Compounds
Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
These compounds share the piperazine core structure but differ in their substituents, which can significantly affect their chemical and biological properties .
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-6-4-5-7-14(13)19(21)22/h4-7H,8-12H2,1-3H3 |
InChI Key |
OSBBJANOWKTXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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